6-Sulfamoylnicotinamide 6-Sulfamoylnicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196749
InChI: InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12)
SMILES:
Molecular Formula: C6H7N3O3S
Molecular Weight: 201.21 g/mol

6-Sulfamoylnicotinamide

CAS No.:

Cat. No.: VC20196749

Molecular Formula: C6H7N3O3S

Molecular Weight: 201.21 g/mol

* For research use only. Not for human or veterinary use.

6-Sulfamoylnicotinamide -

Specification

Molecular Formula C6H7N3O3S
Molecular Weight 201.21 g/mol
IUPAC Name 6-sulfamoylpyridine-3-carboxamide
Standard InChI InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12)
Standard InChI Key RWYSBHALWVMECU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(=O)N)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Sulfamoylnicotinamide (IUPAC name: pyridine-6-sulfonamide carboxamide) consists of a pyridine ring with a sulfamoyl group at position 6 and a carboxamide group at position 3. Its molecular formula is C₆H₇N₃O₃S, with a molecular weight of 201.21 g/mol. The sulfamoyl group introduces polar characteristics, enhancing water solubility compared to unsubstituted nicotinamide .

Positional isomerism significantly impacts biological activity. For instance, N,N-dimethyl-2-sulfamoylnicotinamide (CAS 112006-75-4), a related compound with a sulfamoyl group at position 2, exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 488.9±55.0°C . While the 6-sulfamoyl isomer’s physical properties remain uncharacterized, computational models suggest similar thermal stability but distinct electronic distributions due to the sulfamoyl group’s positioning .

Synthetic Routes and Modifications

Core Synthesis Strategies

The synthesis of sulfamoylnicotinamide derivatives typically involves sulfonylation of nicotinamide precursors. A representative method from niclosamide analog studies involves:

  • Sulfonation: Reacting 5-chloro-2-hydroxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl group.

  • Amidation: Coupling with 4-aminobenzotrifluoride using PCl₃ as a condensing agent .

For 6-sulfamoylnicotinamide, analogous steps would require regioselective sulfonation at position 6, achieved via directed ortho-metalation or protective group strategies .

Prodrug Design

To enhance pharmacokinetics, prodrugs of sulfamoyl-containing compounds are synthesized through:

  • Acylation: Reacting with anhydrides to improve lipophilicity.

  • Amino acid conjugation: Introducing protected amino acids (e.g., glycine) to facilitate targeted delivery .

Pharmacological and Biological Properties

Table 1: Pharmacokinetic Comparison of Niclosamide and Analog 21

CompoundMouse t₁/₂ (min)Human t₁/₂ (min)
Niclosamide5.8613.3
Analog 2122.6120

Cytotoxicity Profile

Sulfamoyl derivatives exhibit variable cytotoxicity. Analog 21 demonstrates a CC₅₀ of 4.73 μM in Vero-E6 cells, yielding a selectivity index (SI) of 4.73 . This suggests a favorable therapeutic window compared to niclosamide (SI = 0.43) .

Structural and Crystallographic Insights

Conformational Analysis

X-ray crystallography of ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate reveals:

  • Dihedral angles: The amide group forms an 86.30° angle with the pyridine ring, inducing steric hindrance .

  • Intermolecular interactions: N–H⋯O hydrogen bonding stabilizes the crystal lattice .

These findings imply that 6-sulfamoylnicotinamide may adopt similar conformations, influencing its receptor binding and solubility.

Future Directions and Applications

Synthetic Challenges

Key hurdles include:

  • Regioselective sulfonation: Achieving high yields at position 6 without protecting groups.

  • Prodrug optimization: Balancing metabolic stability and bioavailability.

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